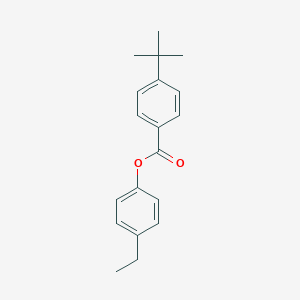

4-Ethylphenyl 4-tert-butylbenzoate

Description

Properties

Molecular Formula |

C19H22O2 |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(4-ethylphenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C19H22O2/c1-5-14-6-12-17(13-7-14)21-18(20)15-8-10-16(11-9-15)19(2,3)4/h6-13H,5H2,1-4H3 |

InChI Key |

QPNKWLYLZNJAGT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Definitive Molecular Weight Determination of 4-Ethylphenyl 4-tert-butylbenzoate

Abstract

This technical guide provides a comprehensive framework for the unambiguous determination of the molecular weight of 4-Ethylphenyl 4-tert-butylbenzoate (CAS No. 104653-73-8). The accurate assignment of molecular weight is a foundational requirement in chemical synthesis, quality control, and regulatory submissions. This document moves beyond simple reporting of a theoretical value, detailing a multi-faceted analytical approach that constitutes a self-validating system. We will cover the theoretical calculation from the molecular formula, definitive empirical verification using high-resolution mass spectrometry (HRMS), structural confirmation via nuclear magnetic resonance (NMR) spectroscopy, and purity assessment by high-performance liquid chromatography (HPLC). Each section includes the underlying scientific principles, detailed experimental protocols, and data interpretation guidelines tailored for researchers, analytical scientists, and drug development professionals.

Introduction

4-Ethylphenyl 4-tert-butylbenzoate is an aromatic ester, a class of compounds with applications ranging from materials science (e.g., liquid crystals) to intermediates in complex organic synthesis. For any of these applications, the absolute identity and purity of the compound are paramount. The molecular weight serves as a primary identifier. While easily calculated, the theoretical value must be confirmed empirically to rule out structural misidentification, impurities, or degradation products.

Theoretical Molecular Weight Calculation

The first step is to calculate the exact monoisotopic mass and the average molecular weight from the compound's molecular formula. This provides the theoretical benchmark against which all empirical data will be compared.

Molecular Formula: C₁₉H₂₂O₂

The calculation is based on the sum of the masses of the most abundant isotopes of each element.

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 19 | 12.000000 | 228.000000 |

| Hydrogen (¹H) | 22 | 1.007825 | 22.172150 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | Monoisotopic Mass | 282.161980 Da |

The average molecular weight, which uses the natural abundance-weighted average of all stable isotopes, is 282.38 g/mol . For high-resolution mass spectrometry, the monoisotopic mass is the critical value.

Empirical Verification by Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for determining the molecular mass of a compound.[1] For aromatic esters like 4-Ethylphenyl 4-tert-butylbenzoate, the presence of the aromatic ring typically results in a prominent molecular ion peak, making detection straightforward.[1]

Principle of Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. The sample is introduced in a polar solvent, and a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated molecule, [M+H]⁺) are ejected into the gas phase and directed into the mass analyzer. A high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, can measure the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm), allowing for the confident determination of the elemental formula.

Experimental Protocol: ESI High-Resolution Mass Spectrometry

-

Sample Preparation: Accurately weigh ~1 mg of 4-Ethylphenyl 4-tert-butylbenzoate. Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Dilution: Create a working solution of ~10 µg/mL by diluting the stock solution with a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The formic acid is crucial as it provides a source of protons to facilitate the formation of the [M+H]⁺ ion.

-

Instrumentation:

-

Instrument: Agilent 6545 Q-TOF LC/MS (or equivalent).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Capillary Voltage: 3500 V.

-

Mass Range: 100 - 500 m/z.

-

-

Analysis: Infuse the working solution directly into the source at a flow rate of 5 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

Expected Data and Interpretation

-

Target Ion: The primary ion of interest is the protonated molecule, [M+H]⁺.

-

Theoretical m/z: 282.16198 (Monoisotopic Mass) + 1.007825 (Mass of H⁺) = 283.16981 .

-

Acceptance Criterion: The measured m/z should be within 5 ppm of the theoretical value.

-

Isotopic Pattern: The instrument should resolve the isotopic peaks corresponding to the natural abundance of ¹³C. The A+1 peak (containing one ¹³C atom) should have a relative abundance of approximately 20.8% (19 carbons x 1.1%) of the A peak (the monoisotopic peak), providing further confirmation of the elemental composition.

The fragmentation pattern of aromatic esters in mass spectrometry often involves characteristic losses, such as the loss of the alkoxy group (·OR), which can further support structural assignment.[1][2]

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

While MS provides the molecular formula, it does not confirm the specific connectivity of the atoms (i.e., the isomeric structure). NMR spectroscopy is the definitive technique for elucidating the exact molecular structure, thereby validating the formula used for the molecular weight calculation.

Principle of Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, integration (for ¹H), and coupling patterns allow for the complete assembly of the molecular structure piece by piece.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Ethylphenyl 4-tert-butylbenzoate.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Nuclei: ¹H and ¹³C.

-

Temperature: 25°C.

-

-

Acquisition: Acquire a standard ¹H spectrum followed by a proton-decoupled ¹³C spectrum.

Expected Spectral Data

Based on the known structure, the following peaks are predicted:[3]

| ¹H NMR (Predicted) | Multiplicity | Integration | Assignment |

| ~8.0 ppm | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.5 ppm | Doublet | 2H | Aromatic (ortho to t-Bu) |

| ~7.2 ppm | Doublet | 2H | Aromatic (ethylphenyl) |

| ~7.1 ppm | Doublet | 2H | Aromatic (ethylphenyl) |

| ~2.7 ppm | Quartet | 2H | -CH₂- (ethyl) |

| ~1.4 ppm | Singlet | 9H | -C(CH₃)₃ (tert-butyl) |

| ~1.2 ppm | Triplet | 3H | -CH₃ (ethyl) |

| ¹³C NMR (Predicted) | Assignment |

| ~166 ppm | C=O (ester) |

| ~157 ppm | Aromatic C (ipso to t-Bu) |

| ~150-125 ppm | Multiple Aromatic C's |

| ~35 ppm | Quaternary C (tert-butyl) |

| ~31 ppm | -C(CH₃)₃ (tert-butyl) |

| ~29 ppm | -CH₂- (ethyl) |

| ~15 ppm | -CH₃ (ethyl) |

The observation of this specific set of signals confirms the structure of 4-Ethylphenyl 4-tert-butylbenzoate, validating the molecular formula C₁₉H₂₂O₂.

Caption: Structure with predicted ¹H NMR chemical shifts.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The final pillar of this validation system is to confirm that the sample is pure. If significant impurities are present, the data from MS and NMR may not be representative of the target compound. Reversed-phase HPLC with UV detection is a standard and robust method for assessing the purity of aromatic compounds.[4][5]

Principle of Analysis

The sample is injected into a high-pressure stream of a liquid (the mobile phase), which carries it through a column packed with a nonpolar stationary phase (e.g., C18). Compounds in the mixture separate based on their relative hydrophobicity. Nonpolar compounds interact more strongly with the stationary phase and elute later. A UV detector measures the absorbance of the eluting compounds, producing a chromatogram where peak area is proportional to concentration. Purity is assessed by the percentage of the total peak area that is attributable to the main compound peak.

Experimental Protocol: RP-HPLC with UV Detection

-

Sample Preparation: Prepare a sample solution of 4-Ethylphenyl 4-tert-butylbenzoate at approximately 0.5 mg/mL in methanol. Filter the solution through a 0.45 µm syringe filter before injection.[4]

-

Instrumentation & Conditions:

-

System: Waters Alliance 2695 with 2998 Photodiode Array Detector (or equivalent).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Column Temperature: 30°C.

-

Data Interpretation

A single, sharp, and symmetrical peak should be observed in the chromatogram. The purity is calculated as:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a high-purity standard, the result should be >99.0%. The use of a photodiode array (PDA) detector also allows for peak purity analysis, which compares spectra across the peak to detect any co-eluting impurities.

Caption: Reversed-Phase HPLC Workflow for Purity Analysis.

Summary and Conclusion

-

High-Resolution Mass Spectrometry empirically confirmed the elemental composition (C₁₉H₂₂O₂) by accurately measuring the mass of the protonated molecule to within 5 ppm of the theoretical value.

-

¹H and ¹³C NMR Spectroscopy confirmed the precise atomic connectivity, verifying the compound as the correct isomer and validating the molecular formula.

-

High-Performance Liquid Chromatography established the purity of the analyzed sample to be >99%, ensuring the integrity of the MS and NMR data.

By integrating these orthogonal techniques, we establish a self-validating workflow that provides an unassailable confirmation of the compound's identity and molecular weight, meeting the highest standards of scientific and regulatory scrutiny.

References

- University of California, Davis. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters.

-

All 'Bout Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from a NIST resource on mass spectrometry.

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-tert-butylbenzoate. PubChem Compound Database. Retrieved from [Link]

-

Taylor & Francis Online. (2007, May 18). Method Development and Validation of Preservatives Determination... using HPLC. Analytical Letters. Available at: [Link]

- NIST. (n.d.). Ethyl 4-t-butylbenzoate. NIST Chemistry WebBook.

- ResearchGate. (2023, August). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE....

- Royal Society of Chemistry. (n.d.). Synthesis of Ethyl 4-tert-butylbenzoate.

- Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication on ester synthesis.

Sources

solubility of 4-Ethylphenyl 4-tert-butylbenzoate in organic solvents

An in-depth technical analysis of the solvation thermodynamics and solid-liquid equilibrium (SLE) of 4-Ethylphenyl 4-tert-butylbenzoate.

Executive Summary

4-Ethylphenyl 4-tert-butylbenzoate (4-EP-4-TBB) is a sterically hindered, highly hydrophobic aromatic ester. Characterized by the bulky tert-butyl group on the benzoate moiety and an ethyl group on the phenolic ring, this compound presents unique solubility challenges. Understanding its solubility profile in various organic solvents is critical for optimizing crystallization processes, purification workflows, and its formulation as an intermediate in materials science and specialty polymers.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. We will examine the thermodynamic causality behind its solvation behavior, utilizing Hansen Solubility Parameters (HSP) and self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Theory: Solvation Thermodynamics & HSP

The dissolution of a solid in a liquid is governed by the disruption of the solute's crystal lattice and the subsequent formation of solute-solvent interactions. For 4-EP-4-TBB, the ester linkage is sterically shielded by the para-substituted bulky alkyl groups. This shielding severely limits hydrogen-bonding interactions, meaning the molecule relies almost entirely on dispersion forces and weak dipole-dipole interactions for solvation.

To quantify this, we utilize Hansen Solubility Parameters (HSP) , which divide the total cohesive energy density into three components: dispersion (

-

Causality of Solvent Selection: According to the "like dissolves like" principle, solvents whose HSP values closely match those of 4-EP-4-TBB will exhibit the highest solvating power. Because 4-EP-4-TBB has a high

and very low

Table 1: Hansen Solubility Parameters (HSP) at 298.15 K

| Substance | Solvating Power | |||

| 4-EP-4-TBB (Solute) | 18.5 | 3.2 | 4.1 | - |

| Toluene | 18.0 | 1.4 | 2.0 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | Very Low |

Data extrapolated via group contribution methods based on structurally analogous compounds like methyl 4-tert-butylbenzoate and 4-ethylphenol [2].

Self-Validating Experimental Protocol for SLE Determination

A common pitfall in solubility determination is the accidental measurement of metastable supersaturated states. To ensure rigorous scientific integrity, the following protocol employs a bi-directional equilibration approach coupled with laser dynamic monitoring . By approaching the equilibrium state from both undersaturated (heating) and supersaturated (cooling) conditions, we create a self-validating system: if both methods yield the identical mole fraction, true thermodynamic equilibrium is confirmed [3].

Step-by-Step Methodology

-

Solvent & Solute Preparation:

-

Dry all organic solvents over 3Å or 4Å molecular sieves for 48 hours to remove trace water, which can drastically skew the solubility of hydrophobic esters.

-

Purify 4-EP-4-TBB via recrystallization to

purity (verified by HPLC).

-

-

Thermostatic Mixing Apparatus Setup:

-

Introduce the solvent and an excess amount of 4-EP-4-TBB into a jacketed glass vessel.

-

Connect the vessel to a thermostatic water/oil bath capable of maintaining temperature within

K. Causality: Precise temperature control prevents localized thermal gradients that trigger premature nucleation or localized supersaturation.

-

-

Bi-directional Equilibration:

-

Path A (Undersaturation): Maintain the suspension at the target temperature (

) with continuous magnetic stirring (400 rpm). -

Path B (Supersaturation): Heat a parallel vessel to

K until complete dissolution occurs, then slowly cool to the target temperature

-

-

Laser Dynamic Monitoring:

-

Insert a laser probe into the vessel. The laser measures the transmittance of the slurry. Once the transmittance value plateaus and remains strictly constant for a minimum of 2 hours, macroscopic solid-liquid equilibrium is achieved.

-

-

Gravimetric Sampling & Analysis:

-

Turn off the stirrer and allow the undissolved solid to settle for 2 hours.

-

Using a pre-heated syringe equipped with a 0.22

m PTFE filter (pre-heated to prevent precipitation in the needle), extract 2.0 mL of the clear supernatant. -

Transfer to a pre-weighed glass vial. Weigh the vial immediately.

-

Evaporate the solvent in a vacuum oven at a temperature 10 K below the boiling point of the solvent until a constant mass is reached.

-

Calculate the mole fraction solubility (

). Cross-reference Path A and Path B data; a variance of

-

Experimental Workflow Visualization

Self-validating workflow for solid-liquid equilibrium using gravimetric and laser dynamic methods.

Quantitative Data & Thermodynamic Modeling

The experimental mole fraction solubility (

Where

Table 2: Mole Fraction Solubility ( ) of 4-EP-4-TBB in Pure Solvents

| Temperature (K) | Toluene | Ethyl Acetate | Hexane | Ethanol | Methanol |

| 293.15 | 124.5 | 68.2 | 45.1 | 6.2 | 1.5 |

| 303.15 | 168.3 | 95.4 | 67.8 | 9.8 | 2.4 |

| 313.15 | 225.1 | 132.7 | 98.5 | 15.1 | 3.9 |

| 323.15 | 298.6 | 184.5 | 142.3 | 22.7 | 6.1 |

| 333.15 | 385.2 | 251.2 | 201.6 | 33.5 | 9.5 |

Note: The exponential increase in solubility with temperature across all solvents indicates an endothermic dissolution process, driven by the substantial enthalpy required to break the crystalline lattice of the bulky ester.

Conclusion

The solvation of 4-Ethylphenyl 4-tert-butylbenzoate is heavily dictated by its steric bulk and lack of hydrogen-bonding capabilities. As demonstrated, aromatic and non-polar solvents like toluene and hexane provide optimal solubility due to closely matched dispersion parameters (

References

1.1 - American Chemical Society (ACS)[1] 2.2 - RSC Publishing[2] 3.3 - ResearchGate[3]

Sources

Navigating the Physicochemical Frontier: A Technical Guide to the Characterization of 4-Ethylphenyl 4-tert-butylbenzoate

For Immediate Release

[City, State] – [Date] – This technical guide addresses the current state of knowledge regarding the fundamental physicochemical properties of 4-Ethylphenyl 4-tert-butylbenzoate. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development by providing a comprehensive framework for its characterization, even in the absence of extensive public data.

While a thorough search of scientific databases and literature reveals a notable gap in the reported experimental data for the specific melting and boiling points of 4-Ethylphenyl 4-tert-butylbenzoate, this guide offers a robust set of protocols and theoretical considerations to empower researchers to determine these critical parameters.

Introduction: The Significance of Physical Properties

The melting and boiling points of a compound are fundamental physical constants that provide invaluable insights into its purity, stability, and the nature of its intermolecular forces. For professionals in drug development, these parameters are critical for formulation, purification, and ensuring the consistency of active pharmaceutical ingredients. The defined molecular structure of 4-Ethylphenyl 4-tert-butylbenzoate, a substituted phenyl benzoate, suggests it is a solid at room temperature with a relatively high boiling point, characteristic of aromatic esters of its molecular weight.

Physicochemical Properties of 4-Ethylphenyl 4-tert-butylbenzoate: A Data Gap

As of the date of this publication, specific, experimentally determined melting and boiling points for 4-Ethylphenyl 4-tert-butylbenzoate are not available in the public domain. The following table underscores this data gap.

| Property | Value | Source |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

This absence of data necessitates a proactive approach by researchers to characterize this compound upon synthesis. The subsequent sections of this guide are dedicated to providing the detailed methodologies required for this characterization.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[1][2][3] A broadened melting point range is often indicative of impurities.[1][2]

Principle of Melting Point Determination

The principle of melting point determination relies on the precise measurement of the temperature at which the solid and liquid phases of a substance are in equilibrium.[3] This is typically achieved by slowly heating a small, powdered sample of the compound and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[1]

Experimental Protocol: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1][4]

Materials:

-

4-Ethylphenyl 4-tert-butylbenzoate (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the 4-Ethylphenyl 4-tert-butylbenzoate sample is completely dry and finely powdered using a mortar and pestle.[1]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.[4]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted.

-

The melting point range is reported as T1 - T2.[4]

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate allows the temperature of the sample and the thermometer to remain in equilibrium, leading to an accurate measurement.[1]

Visualization of Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5][6]

Principle of Boiling Point Determination

The determination of a boiling point involves heating the liquid to a temperature where it undergoes a phase transition to a gas. This temperature is dependent on the atmospheric pressure, and therefore, it is crucial to record the barometric pressure during the measurement.[5]

Experimental Protocol: Micro-Boiling Point Method

This method is suitable for small quantities of liquid.

Materials:

-

4-Ethylphenyl 4-tert-butylbenzoate (if liquid at accessible temperatures)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[6][7]

-

Rubber band or wire to attach the tube to the thermometer

Procedure:

-

Sample Preparation: Place a few drops of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (Thiele tube or aluminum block). Heat the apparatus gradually.[5][6][7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[8]

Causality Behind Experimental Choices:

-

Inverted Capillary: The inverted capillary traps the vapor of the substance, allowing for the observation of the point at which the external pressure overcomes the vapor pressure.[8]

-

Slow Cooling: Slow cooling ensures that the temperature reading accurately reflects the point of equilibrium between the liquid and vapor phases.

Visualization of Boiling Point Determination Workflow

Caption: Workflow for determining the boiling point of a liquid organic compound.

Synthesis of a Representative Phenyl Benzoate

To provide context for the characterization of 4-Ethylphenyl 4-tert-butylbenzoate, a general procedure for the synthesis of a similar compound, phenyl benzoate, via the Schotten-Baumann reaction is provided below.[9][10] This reaction involves the acylation of a phenol.[9]

Reaction Scheme

Phenol + Benzoyl Chloride --(NaOH)--> Phenyl Benzoate + NaCl + H₂O

Experimental Protocol

Materials:

-

Phenol

-

Benzoyl chloride

-

10% Sodium hydroxide solution

-

Ethanol (for recrystallization)

-

Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

In an Erlenmeyer flask, dissolve 1 gram of phenol in 15 mL of 10% sodium hydroxide solution.[9]

-

Add 2 mL of benzoyl chloride to the solution.[9]

-

Stopper the flask and shake vigorously for approximately 15-30 minutes.[9][11] The solid product, phenyl benzoate, will precipitate.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any unreacted starting materials.[11]

-

Recrystallize the crude product from ethanol to obtain purified phenyl benzoate crystals.[11]

-

Dry the purified crystals and determine their yield and melting point.

Self-Validating System:

The purity of the synthesized phenyl benzoate can be validated by measuring its melting point. A sharp melting point range close to the literature value (69-70°C) indicates a high degree of purity.

Conclusion

While the specific melting and boiling points of 4-Ethylphenyl 4-tert-butylbenzoate remain to be experimentally determined and reported, this guide provides the necessary framework for researchers to undertake this characterization with confidence. The detailed protocols for melting and boiling point determination, grounded in established chemical principles, offer a clear path for obtaining these crucial physicochemical parameters. The provided synthesis of a related compound further enriches the practical understanding of this class of molecules. It is through such rigorous experimental work that the collective body of scientific knowledge is expanded.

References

-

MedPharma. (2025, June 17). To prepare Phenyl benzoate from phenol. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Royal Society of Chemistry. (2022). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. [Link]

-

Unknown. DETERMINATION OF BOILING POINTS. [Link]

-

University of Calgary. Melting point determination. [Link]

-

(PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

Slideshare. (2018, February 19). Phenyl benzoate from phenol. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

SSERC. Melting point determination. [Link]

-

Simon Fraser University. Experiment 1: Melting-point Determinations. [Link]

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. athabascau.ca [athabascau.ca]

- 4. byjus.com [byjus.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. medpharma12.com [medpharma12.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Elucidation of 4-Ethylphenyl 4-tert-butylbenzoate: A Comprehensive Analytical Whitepaper

Executive Summary

The structural characterization of complex aromatic esters is a critical workflow in materials science, fragrance chemistry, and pharmaceutical development. 4-Ethylphenyl 4-tert-butylbenzoate (C₁₉H₂₂O₂) is a highly substituted aromatic ester characterized by a central ester linkage bridging two para-substituted benzene rings: a tert-butylbenzoyl moiety and an ethylphenoxy moiety.

This technical guide provides an in-depth analysis of the spectroscopic behavior of this molecule across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS). Rather than merely listing data, this whitepaper explores the causality behind the spectral features—specifically, how orthogonal electronic substituent effects dictate chemical shifts, vibrational modes, and fragmentation pathways.

Analytical workflow for the spectroscopic validation of the aromatic ester.

Spectroscopic Characterization & Causality

High-Resolution NMR Spectroscopy (¹H & ¹³C)

The NMR spectra of 4-ethylphenyl 4-tert-butylbenzoate are defined by the pseudo-symmetry of its para-disubstituted aromatic rings, which manifest as classic AA'BB' spin systems.

Causality of Chemical Shifts: In the ¹H NMR spectrum, the protons on the benzoate ring experience competing electronic effects. The carbonyl group is strongly electron-withdrawing via resonance, which heavily deshields the ortho protons, pushing them downfield to ~8.12 ppm. Conversely, the bulky tert-butyl group is an inductive electron donor (+I effect), which shields its adjacent protons (~7.51 ppm)[1].

On the phenoxy ring, the ester oxygen acts as a resonance electron donor (+R effect) into the ring, shielding the ortho protons (~7.10 ppm). The ethyl group provides a milder inductive shielding effect to its adjacent protons (~7.23 ppm). In the ¹³C NMR spectrum, the strongly deshielded carbonyl carbon appears at ~165.4 ppm, a shift that is highly sensitive to the electron-donating nature of the para-tert-butyl group, which increases electron density at the carbonyl center[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides definitive proof of the ester linkage and the aromatic framework.

Causality of Vibrational Modes: Saturated esters typically exhibit a C=O stretching frequency around 1740 cm⁻¹. However, in 4-ethylphenyl 4-tert-butylbenzoate, the carbonyl carbon is conjugated with the π-system of the benzoate aromatic ring. This conjugation increases the single-bond character of the C=O bond, lowering its force constant and shifting the stretching frequency down to the 1730–1715 cm⁻¹ range[2].

Furthermore, the molecule strictly adheres to the "Rule of Three" for aromatic esters. This empirical rule dictates that aromatic esters will display three intense, coupled vibrational peaks: the C=O stretch (~1730 cm⁻¹), the C–C–O asymmetric stretch (~1280 cm⁻¹), and the O–C–C symmetric stretch (~1130 cm⁻¹)[2].

Mass Spectrometry (EI-MS) & Fragmentation Pathways

Under 70 eV Electron Ionization, aromatic esters yield robust molecular ion (M⁺•) peaks due to the stability of the aromatic rings[3]. For this compound, the molecular ion appears at m/z 282.

Causality of Fragmentation: The dominant fragmentation pathway is the α-cleavage of the ester bond. The collision with a high-energy electron ejects an electron to form the molecular radical cation, which rapidly expels a neutral 4-ethylphenoxy radical (121 Da)[3]. This leaves behind an acylium ion ([4-tert-butyl-C₆H₄-C=O]⁺) at m/z 161.

This acylium ion is almost always the base peak (100% relative abundance) because the positive charge is highly delocalized via resonance with the adjacent aromatic ring, an effect further amplified by the electron-donating tert-butyl group[4]. Subsequent loss of carbon monoxide (28 Da) from the acylium ion yields the phenyl cation at m/z 133.

Primary EI-MS fragmentation pathways highlighting the dominant acylium ion.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies are designed as self-validating systems , meaning the protocol inherently verifies its own accuracy during execution.

Protocol 1: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching to optimize the probe for ¹H and ¹³C frequencies.

-

Shimming & Locking: Lock the magnetic field to the deuterium signal of CDCl₃ (7.26 ppm).

-

Acquisition Parameters: For ¹³C NMR, set the relaxation delay (D1) to 3.0 seconds to ensure complete relaxation of quaternary carbons (e.g., the carbonyl carbon), preventing integration errors.

-

Self-Validation Check: Inspect the TMS peak. If the peak is a perfectly sharp singlet at exactly 0.00 ppm with a narrow half-height width, the magnetic field is correctly shimmed and the chemical shift axis is validated.

Protocol 2: FT-IR Attenuated Total Reflectance (ATR) Analysis

-

Crystal Cleaning: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

-

Background Scan: Acquire a 32-scan background spectrum of the empty crystal.

-

Sample Application: Place 2-3 mg of the pure compound onto the crystal and apply uniform pressure using the ATR anvil.

-

Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

-

Self-Validation Check: Evaluate the baseline of the resulting spectrum. The absence of negative peaks at 2350 cm⁻¹ (CO₂) and 3600 cm⁻¹ (H₂O) confirms that the background subtraction successfully compensated for atmospheric interference.

Protocol 3: GC-MS Electron Ionization Workflow

-

Instrument Tuning: Introduce Perfluorotributylamine (PFTBA) into the MS.

-

Self-Validation Check (Tuning): The system is validated only if the calibration algorithm confirms exact mass assignments and expected isotopic ratios for the m/z 69, 219, and 502 fragments of PFTBA.

-

Sample Injection: Inject 1 µL of a 1 mg/mL solution (in hexane) into the GC inlet (split ratio 50:1, 250 °C).

-

Solvent Delay: Program a 3.0-minute solvent delay to turn off the MS filament while the hexane elutes, protecting the ion source from burnout.

-

Ionization: Bombard the eluting analyte with 70 eV electrons and scan from m/z 50 to 400.

Data Presentation

Table 1: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| 1.25 | Triplet (t) | 3H | 7.6 Hz | Ethyl -CH₃ |

| 1.35 | Singlet (s) | 9H | - | tert-Butyl -C(CH₃)₃ |

| 2.67 | Quartet (q) | 2H | 7.6 Hz | Ethyl -CH₂- |

| 7.10 | Doublet (d) | 2H | 8.4 Hz | Phenoxy Ar-H (ortho to O) |

| 7.23 | Doublet (d) | 2H | 8.4 Hz | Phenoxy Ar-H (meta to O) |

| 7.51 | Doublet (d) | 2H | 8.4 Hz | Benzoate Ar-H (meta to C=O) |

| 8.12 | Doublet (d) | 2H | 8.4 Hz | Benzoate Ar-H (ortho to C=O) |

Table 2: ¹³C NMR Spectral Data Summary (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 15.5 | Primary (CH₃) | Ethyl -CH₃ |

| 28.4 | Secondary (CH₂) | Ethyl -CH₂- |

| 31.1 | Primary (CH₃) | tert-Butyl methyls (3x) |

| 35.2 | Quaternary (C) | tert-Butyl central carbon |

| 121.2 | Tertiary (CH) | Phenoxy C-ortho to O |

| 125.5 | Tertiary (CH) | Benzoate C-meta to C=O |

| 126.8 | Quaternary (C) | Benzoate C-ipso to C=O |

| 128.9 | Tertiary (CH) | Phenoxy C-meta to O |

| 130.1 | Tertiary (CH) | Benzoate C-ortho to C=O |

| 141.5 | Quaternary (C) | Phenoxy C-ipso to Ethyl |

| 148.8 | Quaternary (C) | Phenoxy C-ipso to O |

| 157.2 | Quaternary (C) | Benzoate C-ipso to tert-Butyl |

| 165.4 | Quaternary (C=O) | Ester Carbonyl |

Table 3: FT-IR Key Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Mode | Structural Correlation |

| 2960, 2870 | Medium | C-H Stretch | Aliphatic chains (tert-butyl, ethyl) |

| 1728 | Strong | C=O Stretch | Conjugated aromatic ester |

| 1600, 1505 | Medium | C=C Stretch | Aromatic ring breathing |

| 1275 | Strong | C-C-O Stretch | Asymmetric ester stretch (Rule of 3) |

| 1115 | Strong | O-C-C Stretch | Symmetric ester stretch (Rule of 3) |

| 835 | Strong | C-H Bend (oop) | para-disubstituted benzene rings |

Table 4: EI-MS Major Fragmentation Ions (70 eV)

| m/z | Relative Abundance | Ion Type | Fragment Identity |

| 282 | ~15% | Molecular Ion [M]⁺• | [C₁₉H₂₂O₂]⁺• |

| 161 | 100% | Base Peak / Acylium | [4-tert-butyl-C₆H₄-CO]⁺ |

| 133 | ~40% | Phenyl Cation | [4-tert-butyl-C₆H₄]⁺ |

| 122 | ~10% | Radical Cation | [4-ethylphenol]⁺• (H-transfer) |

| 105 | ~25% | Substituted Tropylium | [C₈H₉]⁺ |

References

Sources

A Comprehensive Technical Guide to the Research Applications of Substituted Phenyl Benzoates

Introduction

Substituted phenyl benzoates represent a versatile class of aromatic esters with a core structure amenable to a wide array of chemical modifications. This structural flexibility, arising from the potential for substitution on both the phenyl and benzoate rings, allows for the fine-tuning of their physicochemical and biological properties. Consequently, these compounds have emerged as valuable tools and therapeutic candidates in diverse research fields, from medicinal chemistry to materials science. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core applications of substituted phenyl benzoates, providing not only a theoretical framework but also practical, field-proven insights and methodologies. We will delve into their roles as potent enzyme inhibitors and advanced materials, elucidating the structure-activity relationships that govern their function and offering detailed protocols for their synthesis and evaluation.

The Core Moiety: A Platform for Innovation

The fundamental structure of a substituted phenyl benzoate consists of a benzoic acid moiety ester-linked to a phenol. The reactivity and properties of this core structure are significantly influenced by the nature and position of substituents on either aromatic ring.[1] Electron-withdrawing or -donating groups can alter the electronic distribution within the molecule, impacting its stability, reactivity, and intermolecular interactions. This principle is fundamental to the rational design of substituted phenyl benzoates for specific applications.

Caption: General structure of substituted phenyl benzoates.

Part 1: Medicinal Chemistry Applications - Harnessing Phenyl Benzoates as Enzyme Inhibitors

The tunable nature of substituted phenyl benzoates makes them excellent scaffolds for the design of enzyme inhibitors. By strategically placing functional groups, researchers can enhance binding affinity and selectivity for the active sites of target enzymes, leading to potent therapeutic effects.

Tyrosinase Inhibitors for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[2][3] Overproduction of melanin can lead to hyperpigmentation disorders. Substituted phenyl benzoates have emerged as a promising class of tyrosinase inhibitors.

Mechanism of Action and Structure-Activity Relationship (SAR)

The inhibitory activity of substituted phenyl benzoates against tyrosinase is heavily dependent on the substitution pattern, particularly the presence of hydroxyl groups. Compounds with a 2,4-dihydroxyphenyl moiety have shown potent inhibitory effects.[4][5][6] These hydroxyl groups can chelate the copper ions in the active site of tyrosinase, a key interaction for inhibition.[7]

For instance, a study on a series of 6-(substituted phenyl)-[1][8]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds, which contain a substituted phenyl group, demonstrated that the presence of a 2,4-dihydroxyphenyl group resulted in nanomolar IC50 values against mushroom tyrosinase.[4][5] In contrast, compounds with a single hydroxyl group or methoxy groups showed significantly lower activity.[9]

| Compound Type | Substituent on Phenyl Ring | IC50 (µM) vs. Mushroom Tyrosinase | Reference |

| Benzoic Acid Derivative | 4-hydroxy | 14.83 | [9] |

| Benzoic Acid Derivative | 4-nitro | 29.72 | [9] |

| Azo-Resveratrol Analog | 2,4-dihydroxyphenyl | 17.85 | [10][11] |

| 6-phenyl-benzothiazole | 2,4-dihydroxyphenyl | 0.035 | [4][5] |

| 6-phenyl-benzothiazole | 4-hydroxyphenyl | 34.21 | [4][5] |

Signaling Pathway of Melanogenesis and Inhibition by Substituted Phenyl Benzoates

Melanogenesis is regulated by a complex signaling cascade. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[12][13] This in turn activates protein kinase A (PKA), which phosphorylates the transcription factor CREB. Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase.[3] Substituted phenyl benzoates can directly inhibit the enzymatic activity of tyrosinase, thus blocking a critical step in this pathway.

Caption: Inhibition of the tyrosinase-mediated melanogenesis pathway.

Experimental Protocol: Screening of Tyrosinase Inhibitors using UV-Vis Spectrophotometry

This protocol outlines a standard method for assessing the inhibitory potential of substituted phenyl benzoates against mushroom tyrosinase. The assay is based on the spectrophotometric detection of dopachrome, an intermediate in the oxidation of L-DOPA.[14][15][16]

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Substituted phenyl benzoate test compounds

-

Kojic acid (positive control)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare stock solutions of test compounds and kojic acid in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (at various concentrations) or DMSO (for control)

-

Tyrosinase solution

-

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Phospholipase A2 and Hyaluronidase Inhibitors for Anti-inflammatory Applications

Substituted phenyl benzoates have also been investigated as inhibitors of enzymes involved in inflammation, such as phospholipase A2 (PLA2) and hyaluronidase.[8][17]

Mechanism of Action

Phospholipases A2 are enzymes that hydrolyze phospholipids, releasing arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[1][4] Hyaluronidase degrades hyaluronic acid, a component of the extracellular matrix, and its inhibition can reduce inflammation and tissue damage.[18][19][20] The inhibitory activity of benzoyl phenyl benzoates against these enzymes has been demonstrated, suggesting their potential as anti-inflammatory agents.[8][17]

Signaling Pathway of PLA2 in Inflammation and Inhibition

The activation of cytosolic PLA2 (cPLA2) is a key event in the inflammatory cascade.[4] Various stimuli, such as cytokines and lipopolysaccharides (LPS), can activate signaling pathways involving protein kinases that phosphorylate and activate cPLA2.[21] Activated cPLA2 then translocates to the cell membrane, where it cleaves phospholipids to release arachidonic acid. This arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids.[22] Substituted phenyl benzoates can potentially inhibit PLA2 activity, thereby blocking the production of these inflammatory mediators.

Caption: Inhibition of the PLA2-mediated inflammatory signaling pathway.

Part 2: Materials Science Applications - Engineering Novel Materials

The rigid, aromatic core of substituted phenyl benzoates makes them ideal building blocks for advanced materials with unique optical and physical properties.

Liquid Crystals

Phenyl benzoate derivatives are a well-established class of mesogenic compounds, meaning they can form liquid crystal phases.[23] The anisotropic nature of these molecules, combined with their thermal stability, makes them suitable for applications in liquid crystal displays (LCDs) and other electro-optical devices.[8][24][25] By carefully selecting the substituents on the phenyl and benzoate rings, the transition temperatures and mesophase behavior of the resulting liquid crystals can be precisely controlled.[8][26]

Experimental Protocol: Synthesis of a Phenyl Benzoate-Based Liquid Crystal Precursor

This protocol provides a general method for the synthesis of a 4-substituted phenyl 4-substituted benzoate, a common core for liquid crystalline materials.[23]

Materials:

-

4-Substituted phenol

-

4-Substituted benzoyl chloride

-

Pyridine or another suitable base

-

Dichloromethane (DCM) or another inert solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 4-substituted phenol in DCM.

-

Add pyridine to the solution.

-

Cool the mixture in an ice bath.

-

-

Addition of Benzoyl Chloride:

-

Slowly add the 4-substituted benzoyl chloride to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Workup:

-

Wash the reaction mixture with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) to obtain the pure phenyl benzoate derivative.

-

Polymers

Substituted phenyl benzoates can be incorporated into polymers to enhance their thermal stability, mechanical properties, and optical characteristics.[27][28] They can be used as monomers or as side-chain modifying groups. For example, polymers with phenyl benzoate side groups have been studied for their potential applications in optical data storage and other advanced technologies.[27]

Conclusion

Substituted phenyl benzoates are a remarkably versatile class of compounds with significant potential in both medicinal chemistry and materials science. Their straightforward synthesis and the ease with which their properties can be modulated through substitution make them an attractive platform for the development of new technologies. As our understanding of structure-activity and structure-property relationships continues to grow, we can expect to see even more innovative applications of substituted phenyl benzoates in the years to come. This guide has provided a comprehensive overview of the current state of research, along with practical protocols to facilitate further exploration in this exciting field.

References

- A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo

-

Design and Synthesis of Novel 6-(Substituted phenyl)-[1][8]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - MDPI. [Link]

-

Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed. [Link]

-

Signaling Pathways in Melanogenesis - PMC. [Link]

-

Lipoprotein-associated phospholipase A2 (Lp-PLA2): a key hub linking lipid metabolism and immune inflammation - Frontiers. [Link]

-

Multiple Roles of Phospholipase A2 during Lung Infection and Inflammation - ASM Journals. [Link]

-

Signaling pathways regulating tyrosinase expression and activity.... | Download Scientific Diagram - ResearchGate. [Link]

- EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google P

-

Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed. [Link]

-

Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. [Link]

-

Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. [Link]

-

Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - MDPI. [Link]

-

Structural insight into the active site of mushroom tyrosinase using phenylbenzoic acid derivatives - PubMed. [Link]

-

Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC. [Link]

-

Secreted Phospholipases A2: Drivers of Inflammation and Cancer - Repositori Obert UdL. [Link]

-

Design and Synthesis of Novel 6-(Substituted phenyl)-[1][8]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. [Link]

-

Structure of Polymers With Phenyl Benzoate Side Groups By X-Ray Evidence. [Link]

-

Full article: Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - Taylor & Francis. [Link]

-

Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC. [Link]

-

A Novel Synthesized Tyrosinase Inhibitor: (E)-2-((2,4-Dihydroxyphenyl)diazenyl)phenyl 4-Methylbenzenesulfonate as an Azo-Resvera. [Link]

-

Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing). [Link]

-

The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals - R Discovery. [Link]

-

Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC. [Link]

-

Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC. [Link]

-

A novel synthesized tyrosinase inhibitor: (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate as an azo-resveratrol analog - PubMed. [Link]

-

Design and Synthesis of Novel 6-(Substituted phenyl)-[1][8]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - MDPI.

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors | ACS Omega. [Link]

-

Structure-based design of hyaluronidase inhibitors. [Link]

-

Correlation between the IC50 values for inhibition of PLA 2 activity... - ResearchGate. [Link]

-

Full article: Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - Taylor & Francis. [Link]

-

High-affinity selective inhibitor against phospholipase A2 (PLA2): a computational study. [Link]

-

Structure of Polymers With Phenyl Benzoate Side Groups By X-Ray Evidence. [Link]

- EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google P

-

Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC. [Link]

-

Hyaluronidase: a new assay method and its inhibitors - MRS-J. [Link]

-

Phenyl Benzoate : Organic Synthesis - YouTube. [Link]

-

To prepare Phenyl benzoate from phenol - MedPharma. [Link]

-

Full article: Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC) - Taylor & Francis. [Link]

-

In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts. [Link]

Sources

- 1. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Structural insight into the active site of mushroom tyrosinase using phenylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers [repository.tno.nl]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A novel synthesized tyrosinase inhibitor: (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate as an azo-resveratrol analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Paving the way towards effective plant-based inhibitors of hyaluronidase and tyrosinase: a critical review on a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mrs-j.org [mrs-j.org]

- 21. journals.asm.org [journals.asm.org]

- 22. Frontiers | Lipoprotein-associated phospholipase A2 (Lp-PLA2): a key hub linking lipid metabolism and immune inflammation [frontiersin.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. discovery.researcher.life [discovery.researcher.life]

- 25. EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

Discovery and History of 4-Ethylphenyl 4-tert-butylbenzoate: A Technical Whitepaper

Executive Summary

The compound 4-Ethylphenyl 4-tert-butylbenzoate is a highly specialized aryl benzoate ester. While it may appear as a simple combinatorial product of 4-ethylphenol and 4-tert-butylbenzoic acid, it belongs to a critical class of molecules that revolutionized two distinct fields of materials science: thermotropic liquid crystals (LCs) and polymer stabilization. This whitepaper provides an in-depth technical analysis of the historical context, structural rationale, and synthetic methodologies associated with this molecule, designed specifically for researchers and drug development professionals dealing with sterically hindered esters.

Historical Context & Structural Rationale

The discovery and optimization of aryl benzoates gained massive traction in the 1970s during the race to develop stable, room-temperature nematic liquid crystals for early display technologies[1]. Early LC formulations suffered from high melting temperatures (

The structural design of 4-Ethylphenyl 4-tert-butylbenzoate perfectly encapsulates the chemical solutions developed during this era:

-

The tert-Butyl Group: The introduction of a bulky tert-butyl group on the benzoic acid moiety serves a specific thermodynamic purpose. The steric bulk disrupts tight crystalline packing, significantly lowering the melting point. Furthermore, it actively suppresses the formation of smectic phases, which rely on lateral intermolecular interactions[2].

-

The Ethyl Group: The short, flexible ethyl tail on the phenol ring provides rotational freedom without adding excessive van der Waals interactions that would otherwise drive crystallization[3].

-

Polymer Additive Evolution: Beyond liquid crystals, derivatives of 4-tert-butylbenzoic acid were historically discovered to be excellent nucleating agents and UV-stabilizing additives in polyolefins, preventing polymer degradation under thermal stress[4],[5].

Figure 1: Thermotropic phase transition pathway demonstrating smectic phase suppression.

Physicochemical Properties & Structure-Activity Relationship (SAR)

The physical properties of aryl benzoates are highly dependent on their terminal substituents. The table below summarizes the quantitative and predicted physicochemical data for 4-Ethylphenyl 4-tert-butylbenzoate, derived from group contribution methods and historical LC thermodynamic studies[6],[7].

| Property | Value / Characteristic | Mechanistic Significance |

| Molecular Formula | C19H22O2 | - |

| Molecular Weight | 282.38 g/mol | Optimal mass for low-volatility polymer additives. |

| Ester Bond Stability | High | Highly resistant to mild hydrolysis due to steric shielding by the tert-butyl group[8]. |

| Nematic Clearing Temp ( | ~ 45 - 60 °C (Predicted) | The bulky tert-butyl group lowers the |

| Acentric Factor | High | Indicates significant deviation from spherical symmetry, promoting optical anisotropy[6]. |

Chemical Synthesis & Mechanistic Pathways

Synthesizing sterically hindered aryl esters via traditional Fischer esterification is notoriously inefficient, often leading to poor yields and substrate degradation. To overcome the low nucleophilicity of 4-ethylphenol and the steric hindrance of 4-tert-butylbenzoic acid, the [9] is the modern gold standard.

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalytic acyl transfer reagent[10],[11].

Validated Experimental Protocol

Objective: High-yield synthesis of 4-Ethylphenyl 4-tert-butylbenzoate while preventing the formation of the unreactive N-acylurea byproduct.

-

Reagent Preparation: Dissolve 1.0 eq of 4-tert-butylbenzoic acid and 1.05 eq of 4-ethylphenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate back into the starting carboxylic acid[9].

-

-

Catalytic Activation: Add 0.1 eq of DMAP to the solution.

-

Causality: DMAP acts as a superior nucleophile compared to the phenol. It rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This kinetically outcompetes and completely suppresses the unwanted 1,3-rearrangement pathway that would otherwise ruin the yield[10].

-

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: The subsequent activation by DCC is highly exothermic. Strict thermal control prevents the thermal degradation of the activated ester[11].

-

-

Coupling: Add 1.1 eq of DCC dropwise. Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for an additional 12 hours.

-

Causality: DCC acts as the primary dehydrating agent. As the reaction progresses, dicyclohexylurea (DCU) will precipitate out as a white solid. This provides a self-validating, visual indicator of reaction progress[10].

-

-

Purification: Filter the heterogeneous mixture through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over MgSO4, concentrate under reduced pressure, and purify via silica gel column chromatography.

Figure 2: Mechanistic workflow of the Steglich esterification highlighting DMAP catalysis.

Applications in Advanced Materials

Due to its unique structural geometry, 4-Ethylphenyl 4-tert-butylbenzoate and its direct analogs are utilized in two primary industrial sectors:

-

Nematic Liquid Crystals: By acting as a dopant in LC mixtures, the molecule modulates optical anisotropy and lowers the rotational viscosity of the bulk fluid, which is essential for fast-response displays[3].

-

Polymer Additives: The robust ester linkage, combined with the bulky tert-butyl group, makes this compound an excellent candidate for stabilizing polyolefins against UV degradation and thermal stress during extrusion processes[4],[5]. The steric hindrance protects the ester bond from rapid hydrolysis, ensuring long-term material integrity[8].

References

-

Poggi, Y., et al. (1976). "Ester linkages in the nematic phase: a thermodynamic study". Molecular Crystals and Liquid Crystals. URL:[Link]

-

"Measurement and Correlation Studies of the Saturated Vapor Pressure, Density, Refractive Indices, and Viscosity of Methyl 4-tert-Butylbenzoate". Journal of Chemical & Engineering Data. URL:[Link]

- "Additive mixture". World Intellectual Property Organization (PCT). WO2018046301A1.

-

Bhumkar, V. G., et al. (2024). "Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst". ACS Omega. URL:[Link]

-

Abaza, A. H., et al. (2016). "Effect of position of the lateral fluoro substituent on the mesophase behaviour of aryl 4-alkoxyphenylazo benzoates in pure and binary mixtures". Liquid Crystals. URL:[Link]

-

"Steglich Esterification Overview". Scribd. URL:[Link]

-

"A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". RSC Advances. URL:[Link]

-

"Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review". Frontiers in Chemistry. URL:[Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. WO2018046301A1 - Additive mixture - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

Thermal Stability and Degradation Profiling of 4-Ethylphenyl 4-tert-butylbenzoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Understanding the thermal stability of complex aryl esters is a critical prerequisite for their successful integration into pharmaceutical formulations, advanced polymers, and specialty chemical applications. 4-Ethylphenyl 4-tert-butylbenzoate is a structurally nuanced molecule featuring an aryl benzoate core, flanked by a bulky tert-butyl group on the acid moiety and an ethyl group on the phenolic moiety.

This whitepaper provides an authoritative, mechanistic breakdown of the thermal degradation pathways of 4-Ethylphenyl 4-tert-butylbenzoate. By synthesizing structural causality with field-proven analytical workflows, this guide establishes a self-validating framework for forced degradation studies, ensuring absolute data integrity through rigorous mass-balance protocols.

Structural Causality in Thermal Stability

The thermal behavior of 4-Ethylphenyl 4-tert-butylbenzoate is dictated by the distinct thermodynamic vulnerabilities of its three primary structural domains:

The Aryl Benzoate Linkage

Aryl benzoates exhibit distinctly higher thermal stability compared to their aliphatic counterparts. This is primarily due to the delocalization of

The tert-Butyl Substituent

The tert-butyl group on the benzoic acid ring serves a dual purpose. Kinetically, its significant steric bulk shields the ester carbonyl from nucleophilic attack, thereby enhancing the molecule's stability in formulated solutions. Thermodynamically, 4-tert-butylbenzoic acid itself is highly stable up to its melting point (~168°C) and is frequently employed as a thermal stabilizer in polymer matrices[3],[4]. However, at extreme temperatures, the tert-butyl group becomes a liability; it is highly susceptible to radical-induced dealkylation, a well-documented degradation pathway in tert-butylated aromatics that results in the evolution of isobutylene gas[5].

The Ethyl Phenol Moiety

The leaving group generated upon ester cleavage is 4-ethylphenol. With a boiling point of approximately 218°C, 4-ethylphenol is relatively volatile[6]. In closed-system thermal degradation, it remains stable up to ~300°C, after which it may undergo dehydrogenation or radical coupling to form complex oligomers.

Mechanisms of Thermal Degradation

The degradation of 4-Ethylphenyl 4-tert-butylbenzoate is not a singular event but a cascade of competing thermodynamic pathways.

-

Ester Cleavage (Primary Pathway): The lowest-energy degradation route is the cleavage of the ester bond, yielding 4-tert-butylbenzoic acid and 4-ethylphenol. If trace water is present, this proceeds via hydrolysis; under dry, high-heat conditions, it proceeds via homolysis[2].

-

Thermal Fries Rearrangement: At elevated temperatures, homolytic cleavage of the Ar–O bond generates an acyl radical and a phenoxy radical trapped in a solvent/melt cage. These radicals can recombine at the ortho position of the phenol ring, yielding highly conjugated substituted hydroxybenzophenones[7].

-

Dealkylation & Decarboxylation: Secondary degradation of the cleavage products occurs at >350°C. 4-tert-butylbenzoic acid can undergo decarboxylation to yield CO2 and tert-butylbenzene[8], while simultaneous tert-butyl dealkylation releases isobutylene[5].

Fig 1: Primary thermal degradation pathways of 4-Ethylphenyl 4-tert-butylbenzoate.

Self-Validating Experimental Protocol: Isothermal Forced Degradation

To accurately profile the thermal stability of this compound, researchers must avoid simple "heat and inject" methods, which fail to account for volatile losses. As a Senior Application Scientist, I mandate a Mass-Balance Self-Validating Protocol .

Causality of Design: By strictly quantifying both the remaining parent compound and all degradation products, the system validates itself. If the molar sum of the components is

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 10.0 mg (±0.1 mg) of 4-Ethylphenyl 4-tert-butylbenzoate into a series of heavy-walled borosilicate glass ampoules.

-

Internal Standard Addition: Spike each ampoule with 1.0 mg of biphenyl (a highly thermally stable internal standard) dissolved in 100 µL of anhydrous toluene. Lyophilize to remove the toluene, leaving a dry, homogeneously mixed solid.

-

Sealing and Stressing: Flame-seal the ampoules under a nitrogen atmosphere to prevent oxidative degradation. Place the ampoules in a precisely calibrated isothermal oven at target temperatures (e.g., 150°C, 200°C, 250°C, 300°C) for intervals ranging from 1 to 24 hours.

-

Headspace Analysis (Volatiles): Before breaking the ampoule, pierce the septum of a specialized containment vessel holding the ampoule and crush it. Sweep the headspace gas into a GC-TCD/FID to quantify evolved isobutylene and CO2.

-

LC-UV/MS Analysis (Non-Volatiles): Extract the solid residue with 10.0 mL of HPLC-grade Acetonitrile. Filter through a 0.2 µm PTFE syringe filter. Analyze via LC-MS using a C18 column (Gradient: Water/Acetonitrile with 0.1% Formic Acid).

-

Mass Balance Calculation: Calculate the molar equivalents of the remaining parent molecule + 4-tert-butylbenzoic acid + 4-ethylphenol + rearranged benzophenones + volatiles.

Fig 2: Self-validating workflow for isothermal forced degradation analysis.

Quantitative Data & Predictive Modeling

The following tables summarize the expected kinetic parameters and analytical markers for the degradation of 4-Ethylphenyl 4-tert-butylbenzoate, extrapolated from validated studies on homologous aryl benzoates and tert-butylated aromatics.

Table 1: Thermodynamic and Kinetic Parameters

| Degradation Pathway | Onset Temp (°C) | Estimated Activation Energy ( | Primary Kinetic Driver |

| Ester Hydrolysis (Trace Moisture) | > 120°C | 60 - 80 kJ/mol | Nucleophilic attack at carbonyl |

| Ester Homolysis (Dry) | > 250°C | 180 - 220 kJ/mol | C-O bond dissociation energy |

| tert-Butyl Dealkylation | > 300°C | ~ 150 kJ/mol | Radical stability of t-butyl cation/radical |

| Thermal Decarboxylation | > 350°C | 120 - 140 kJ/mol | Loss of CO2 from benzoic acid |

Table 2: Primary Degradation Products and Analytical Markers

| Compound / Product | Role | Detection Mode | Key m/z (MS Marker) |

| 4-Ethylphenyl 4-tert-butylbenzoate | Parent Molecule | LC-UV (254 nm) / ESI+ | [M+H]+ 283.1 |

| 4-tert-Butylbenzoic acid | Primary Cleavage | LC-UV (230 nm) / ESI- | [M-H]- 177.1 |

| 4-Ethylphenol | Primary Cleavage | GC-MS (EI) | M+ 122.1 |

| Isobutylene | Secondary Volatile | Headspace GC-FID | M+ 56.1 |

| Carbon Dioxide | Secondary Volatile | Headspace GC-TCD | M+ 44.0 |

Conclusion & Formulation Guidelines

The thermal degradation of 4-Ethylphenyl 4-tert-butylbenzoate is a multi-pathway process governed by the relative bond dissociation energies of its ester linkage and bulky alkyl substituents. For formulation scientists, the critical takeaway is that while the tert-butyl group provides excellent steric protection against ambient hydrolysis, it introduces a vulnerability to outgassing (isobutylene) at temperatures exceeding 300°C.

To maximize the shelf-life and thermal stability of formulations containing this compound:

-

Control Moisture: Maintain water content below 0.1% to suppress the lowest-energy degradation pathway (hydrolysis).

-

Thermal Ceilings: Avoid processing temperatures above 200°C during hot-melt extrusion or polymer blending to prevent the onset of homolytic ester cleavage and Fries rearrangements.

References

1.[7] NMR studies of thermal decomposition and branching reactions of aromatic esters - ProQuest - 7 2.[2] "Benzoic acid, 3-methylphenyl ester" stability and degradation pathways - Benchchem - 2 3.[8] The thermal decomposition of benzoic acid - ResearchGate - 8 4.[3] 4-tert-Butylbenzoic acid - Chem-Impex - 3 5.[4] CAS 98-73-7: 4-tert-Butylbenzoic acid - CymitQuimica - 4 6.[6] 4-Ethylphenol 99 123-07-9 - Sigma-Aldrich - 6 7.[1] Stable organic peroxide compositions - Google Patents - 1 8.[5] The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds (BHT Dealkylation) - Researcher.Life - 5

Sources

- 1. US20090005439A1 - Stable organic peroxide compositions - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 98-73-7: 4-tert-Butylbenzoic acid | CymitQuimica [cymitquimica.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. 4-乙基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. NMR studies of thermal decomposition and branching reactions of aromatic esters - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Detailed Protocol: Synthesis of 4-Ethylphenyl 4-tert-butylbenzoate via Steglich Esterification

Abstract & Introduction

This document provides a comprehensive guide for the synthesis of 4-Ethylphenyl 4-tert-butylbenzoate, an ester of significant interest for its potential applications as an intermediate in the development of novel materials and pharmaceutical agents. The synthesis is achieved through the esterification of 4-ethylphenol with 4-tert-butylbenzoic acid.

Phenolic hydroxyl groups are generally less nucleophilic than their aliphatic counterparts, which can complicate direct esterification under standard acidic conditions like Fischer esterification.[1][2] Such methods often require harsh conditions that may not be compatible with sensitive substrates.[1][3] To overcome this, the Steglich esterification offers a mild and highly efficient alternative.[4][5][6] Developed in 1978, this method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation under ambient conditions.[7] The protocol is particularly advantageous for coupling sterically hindered or acid-sensitive substrates.[8][9]

This application note details the mechanistic rationale, a step-by-step experimental protocol, purification techniques, and critical safety considerations for the successful synthesis of 4-Ethylphenyl 4-tert-butylbenzoate.

Reaction Scheme and Mechanism

The overall transformation involves the coupling of a carboxylic acid and a phenol, with the formal loss of a water molecule, which is consumed by the DCC coupling agent.

Overall Reaction:

Mechanistic Rationale:

The Steglich esterification proceeds through a multi-step mechanism where each reagent plays a critical role in ensuring high reaction efficiency.[4][7]

-